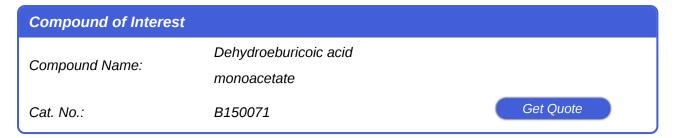
Dehydroeburicoic Acid Monoacetate: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for **dehydroeburicoic acid monoacetate**, a lanostane-type triterpenoid isolated from fungi such as Poria cocos. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Compound Profile

Compound Name: Dehydroeburicoic acid monoacetate

Synonyms: 3-O-Acetyldehydroeburicoic acid

CAS Number: 77035-42-8[1]

Molecular Formula: C₃₃H₅₀O₄[1]

Molecular Weight: 510.75 g/mol [1]

• Botanical Source:Poria cocos (syn. Wolfiporia cocos) and other fungi[1]

Compound Type: Triterpenoid



Spectroscopic Data

While a complete, publicly available dataset for **dehydroeburicoic acid monoacetate** is not readily found, the following tables represent the expected ¹H and ¹³C NMR chemical shifts and mass spectrometry data. These are based on the analysis of the parent compound, dehydroeburicoic acid, and known acetylation effects on similar triterpenoid structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **Dehydroeburicoic Acid Monoacetate** (in CDCl₃)

Position	Predicted Chemical Shift (δ, ppm)	Multiplicity
3	~4.5	m
7	~5.4	br d
11	~5.6	br d
24(28)	~4.7, ~4.6	br s, br s
Acetyl-CH₃	~2.05	S
Methyls (various)	0.6 - 1.2	S

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Dehydroeburicoic Acid Monoacetate** (in CDCl₃)



1	~35.5
2	~27.8
3	~80.9
4	~38.9
5	~50.5
6	~24.2
7	~119.8
8	~145.3
9	~140.8
10	~37.1
11	~116.5
12	~39.5
13	~44.0
14	~49.8
15	~32.1
16	~28.3
17	~51.2
18	~16.0
19	~18.3
20	~36.2
21	~180.1
22	~33.9
23	~29.7



24	~156.4
25	~33.8
26	~21.9
27	~22.0
28	~106.1
29	~28.0
30	~15.8
31	~24.8
Acetyl-C=O	~171.0
Acetyl-CH₃	~21.3

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Dehydroeburicoic Acid Monoacetate

lon	Observed m/z
[M+H] ⁺	511.3782
[M+Na] ⁺	533.3601
[M-H] ⁻	509.3630

Experimental Protocols

The following are detailed methodologies for the key experiments typically involved in the isolation and characterization of **dehydroeburicoic acid monoacetate** from its natural source.

Isolation and Purification

 Extraction: The dried and powdered sclerotia of Poria cocos are extracted with a suitable solvent, typically 95% ethanol, at room temperature. The extraction is usually repeated multiple times to ensure a high yield.



- Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The triterpenoid fraction, including dehydroeburicoic acid monoacetate, is typically found in the ethyl acetate fraction.
- Chromatography: The ethyl acetate fraction is subjected to multiple chromatographic steps for purification.
 - Silica Gel Column Chromatography: The fraction is first separated on a silica gel column eluted with a gradient of n-hexane and ethyl acetate.
 - Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the mobile phase.
 - Preparative High-Performance Liquid Chromatography (HPLC): The final purification is
 often performed on a preparative HPLC system with a C18 column, using a mobile phase
 such as methanol-water or acetonitrile-water.

Spectroscopic Analysis

- NMR Spectroscopy:
 - Sample Preparation: A purified sample of dehydroeburicoic acid monoacetate (typically 1-5 mg) is dissolved in an appropriate deuterated solvent, most commonly chloroform-d (CDCl₃), in a 5 mm NMR tube.
 - Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Data Acquisition: For ¹H NMR, standard parameters are used. For ¹³C NMR, protondecoupled spectra are acquired. 2D NMR experiments are performed using standard pulse programs provided by the instrument manufacturer.
- Mass Spectrometry:
 - Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent like methanol or acetonitrile.

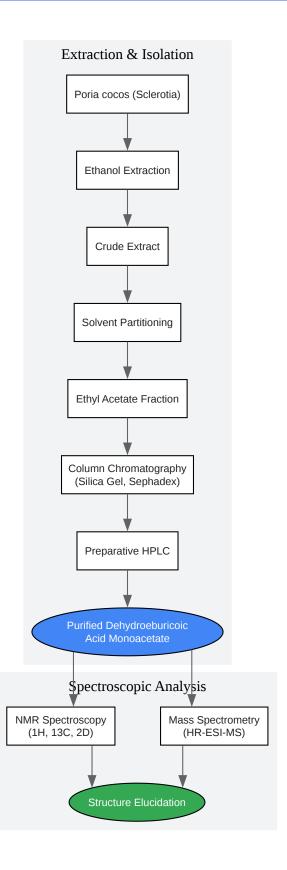


- Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition: Data is acquired in both positive and negative ion modes to determine the accurate mass of the molecular ions ([M+H]+, [M+Na]+, [M-H]-).

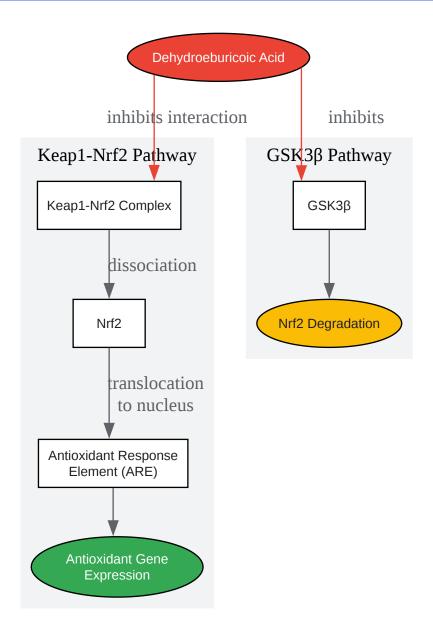
Visualizations

The following diagrams illustrate the general workflow for the characterization of **dehydroeburicoic acid monoacetate** and a potential signaling pathway for the parent compound, dehydroeburicoic acid.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. CAS 77035-42-8 | Dehydroeburicoic acid monoacetate [phytopurify.com]



 To cite this document: BenchChem. [Dehydroeburicoic Acid Monoacetate: A Spectroscopic and Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150071#dehydroeburicoic-acid-monoacetate-spectroscopic-data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com